molecular formula C14H10F2O2 B6400262 2-(2,5-Difluorophenyl)-6-methylbenzoic acid CAS No. 1262006-35-8

2-(2,5-Difluorophenyl)-6-methylbenzoic acid

Cat. No.: B6400262
CAS No.: 1262006-35-8
M. Wt: 248.22 g/mol
InChI Key: KNRTYMBOFIJYDB-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)-6-methylbenzoic acid is an aromatic carboxylic acid derivative It features a benzoic acid core substituted with two fluorine atoms at the 2 and 5 positions and a methyl group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)-6-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2,5-difluorobenzene.

    Friedel-Crafts Acylation: The 2,5-difluorobenzene undergoes Friedel-Crafts acylation with an appropriate acyl chloride, such as 6-methylbenzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydrolysis: The resulting acylated product is then hydrolyzed under acidic or basic conditions to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents such as lithium aluminum hydride or borane.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Substitution: Products with various functional groups replacing the fluorine atoms.

    Reduction: 2-(2,5-Difluorophenyl)-6-methylbenzyl alcohol.

    Oxidation: 2-(2,5-Difluorophenyl)-6-methylbenzoic anhydride.

    Esterification: Methyl 2-(2,5-difluorophenyl)-6-methylbenzoate.

Scientific Research Applications

2-(2,5-Difluorophenyl)-6-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)-6-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Difluorophenyl)benzoic acid: Lacks the methyl group at the 6 position.

    2-(2,4-Difluorophenyl)-6-methylbenzoic acid: Fluorine atoms are at the 2 and 4 positions instead of 2 and 5.

    2-(2,5-Dichlorophenyl)-6-methylbenzoic acid: Chlorine atoms replace the fluorine atoms.

Uniqueness

2-(2,5-Difluorophenyl)-6-methylbenzoic acid is unique due to the specific positioning of the fluorine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance metabolic stability and bioavailability, making it a valuable compound for pharmaceutical research.

Properties

IUPAC Name

2-(2,5-difluorophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-3-2-4-10(13(8)14(17)18)11-7-9(15)5-6-12(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRTYMBOFIJYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689709
Record name 2',5'-Difluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-35-8
Record name 2',5'-Difluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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